molecular formula C7H6FNOS B1405599 1-Fluoro-2-methyl-4-(sulfinylamino)benzene CAS No. 1785763-34-9

1-Fluoro-2-methyl-4-(sulfinylamino)benzene

Cat. No. B1405599
CAS RN: 1785763-34-9
M. Wt: 171.19 g/mol
InChI Key: GAYDNTSAAVMEBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Fluoro-2-methyl-4-(sulfinylamino)benzene” is a fluorinated benzene derivative. It has a molecular formula of C7H6FNOS and a molecular weight of 171.19 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a fluoro group at the 1st position, a methyl group at the 2nd position, and a sulfinylamino group at the 4th position .

Scientific Research Applications

Synthesis and Applications of Fluorinated Compounds

Fluorinated compounds, like the one mentioned, are often key intermediates in the synthesis of various pharmaceuticals and agrochemicals due to their unique properties, such as enhanced stability and lipophilicity. For example, a practical synthesis method for 2-Fluoro-4-bromobiphenyl, an intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material, has been developed, highlighting the importance of fluorinated intermediates in drug synthesis (Qiu, Gu, Zhang, & Xu, 2009).

Fluorescence Applications

Compounds with benzene rings, especially those modified with functional groups like fluorine, are often studied for their fluorescent properties. The relationship between the fluorophore’s absorbance wavelength and the number of benzene rings it contains has been reviewed, showing the impact of molecular structure on fluorescence capabilities, which could be relevant for compounds like 1-Fluoro-2-methyl-4-(sulfinylamino)benzene (Wen, 2022).

Environmental Impact and Degradation

Fluorinated compounds also draw attention in environmental science due to their persistence and potential bioaccumulation. Studies on the microbial degradation of polyfluoroalkyl chemicals highlight the challenges and mechanisms associated with breaking down fluorinated compounds in the environment, which might be applicable to understanding the environmental fate of this compound (Liu & Avendaño, 2013).

properties

IUPAC Name

1-fluoro-2-methyl-4-(sulfinylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNOS/c1-5-4-6(9-11-10)2-3-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYDNTSAAVMEBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N=S=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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